molecular formula C9H7ClF3NO B14809781 6-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine

6-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine

Cat. No.: B14809781
M. Wt: 237.60 g/mol
InChI Key: WGKANNONYSEQRF-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group and the pyridine ring imparts distinct physicochemical characteristics to the compound, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the cyclopropoxy group onto the pyridine ring. One common method involves the reaction of 6-chloro-2-(trifluoromethyl)pyridine with cyclopropanol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, oxidized or reduced derivatives, and coupled aromatic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine stands out due to the presence of the cyclopropoxy group, which imparts unique steric and electronic properties. This makes it a valuable compound for developing new chemical entities with specific biological activities .

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

6-chloro-3-cyclopropyloxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3NO/c10-7-4-3-6(15-5-1-2-5)8(14-7)9(11,12)13/h3-5H,1-2H2

InChI Key

WGKANNONYSEQRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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